prop-2-enyl 3-iodopropanoate
Description
Prop-2-enyl 3-iodopropanoate is an organic ester comprising a prop-2-enyl (allyl) group esterified to 3-iodopropanoic acid. The iodine substituent on the propanoate backbone introduces unique reactivity, particularly in nucleophilic substitution reactions, making it valuable in synthetic chemistry and pharmaceutical intermediates.
Properties
CAS No. |
113201-35-7 |
|---|---|
Molecular Formula |
C6H9IO2 |
Molecular Weight |
240.04 g/mol |
IUPAC Name |
prop-2-enyl 3-iodopropanoate |
InChI |
InChI=1S/C6H9IO2/c1-2-5-9-6(8)3-4-7/h2H,1,3-5H2 |
InChI Key |
VZBGUTIDTNBNRW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)CCI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-enyl 3-iodopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-iodopropanoic acid with prop-2-en-1-ol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the halogenation of prop-2-enyl propanoate using iodine and a suitable oxidizing agent like hydrogen peroxide. This reaction proceeds under mild conditions and provides a high yield of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 3-iodopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Addition Reactions: The double bond in the prop-2-enyl group can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to yield alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Addition: Bromine or chlorine in an inert solvent like dichloromethane.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of prop-2-enyl 3-hydroxypropanoate or prop-2-enyl 3-aminopropanoate.
Addition: Formation of 3,3-dihalopropanoates.
Oxidation: Formation of 3-iodopropanoic acid.
Reduction: Formation of prop-2-enyl 3-propanol.
Scientific Research Applications
Prop-2-enyl 3-iodopropanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of prop-2-enyl 3-iodopropanoate depends on its interaction with specific molecular targets. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity. The presence of the iodine atom can enhance the compound’s reactivity and binding affinity through halogen bonding interactions.
Comparison with Similar Compounds
Structural and Physical Properties
A comparison of prop-2-enyl 3-iodopropanoate with key analogs is summarized in Table 1.
Table 1: Structural and Physical Properties of Selected Esters
*Calculated based on formula.
Key Observations:
- Iodine Substituent: Methyl and ethyl 3-iodopropanoates share the reactive iodine atom, which is critical for cross-coupling reactions. This compound likely exhibits similar reactivity but with enhanced steric effects due to the allyl group.
- Allyl Group Impact: The prop-2-enyl moiety in prop-2-enyl heptanoate contributes to nematicidal activity (89.7% mortality against M. javanica at 10 µL) , suggesting that allyl esters may have broader biocidal applications.
- Aromatic vs. Aliphatic Esters: 4-(Prop-2-enyl)-phenyl-3'-methylbutanoate, a phenylpropanoid, demonstrates the role of aromaticity in natural product chemistry, contrasting with aliphatic iodopropanoates .
Reactivity and Stability
- Methyl 3-Iodopropanoate: Requires storage at 2–8°C, indicating thermal sensitivity .
- Ethyl 3-Iodopropanoate: Liquid state suggests lower melting points compared to aromatic analogs.
- Prop-2-enyl Esters: The allyl group may increase susceptibility to oxidation or polymerization, though direct data is unavailable.
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